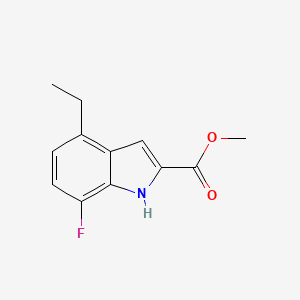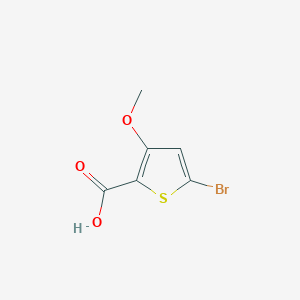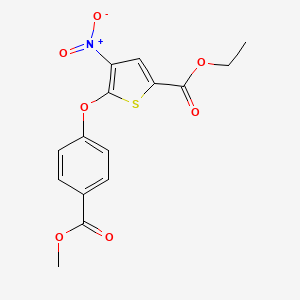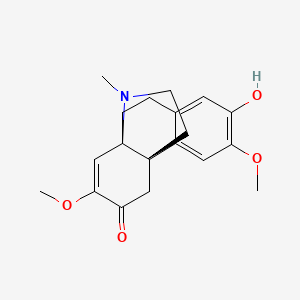
7,8-Didehydro-2-hydroxy-3,7-dimethoxy-17-methylhasubanan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Demethoxycephatonine is a naturally occurring isoquinoline alkaloid derived from the rhizome of Sinomenium acutum (Menispermaceae). This compound has garnered attention in scientific research due to its potential biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Demethoxycephatonine can be synthesized through various organic synthesis methods, including the modification of related alkaloids. The synthetic routes often involve multiple steps, including oxidation, reduction, and substitution reactions.
Industrial Production Methods: Industrial production of 8-Demethoxycephatonine typically involves extraction from natural sources followed by purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions: 8-Demethoxycephatonine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions are often carried out using strong nucleophiles like sodium hydride (NaH).
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 8-Demethoxycephatonine.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other bioactive compounds.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its anti-inflammatory, analgesic, and anti-osteoclastogenic properties.
Industry: Potential use in the development of new pharmaceuticals and natural products.
Mechanism of Action
The mechanism by which 8-Demethoxycephatonine exerts its effects involves interaction with specific molecular targets and pathways. It has been shown to inhibit the receptor activator of nuclear factor-kappaB ligand (RANKL)-induced osteoclastogenesis, suggesting its role in bone metabolism regulation.
Comparison with Similar Compounds
Salutaridine
Dauricumine
Cheilanthifoline
Dauriporphine
This comprehensive overview highlights the significance of 8-Demethoxycephatonine in scientific research and its potential applications across various fields
Properties
Molecular Formula |
C19H23NO4 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(1S)-5-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one |
InChI |
InChI=1S/C19H23NO4/c1-20-7-6-18-10-15(22)17(24-3)11-19(18,20)5-4-12-8-14(21)16(23-2)9-13(12)18/h8-9,11,21H,4-7,10H2,1-3H3/t18-,19?/m0/s1 |
InChI Key |
AGDDESLMCZYSBZ-OYKVQYDMSA-N |
Isomeric SMILES |
CN1CC[C@@]23C1(CCC4=CC(=C(C=C42)OC)O)C=C(C(=O)C3)OC |
Canonical SMILES |
CN1CCC23C1(CCC4=CC(=C(C=C42)OC)O)C=C(C(=O)C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Difluoromethoxy)-2-azaspiro[3.3]heptane](/img/structure/B15363537.png)
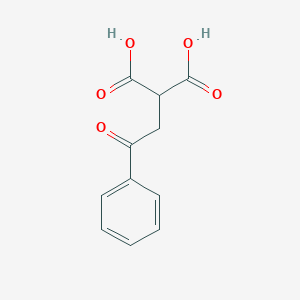
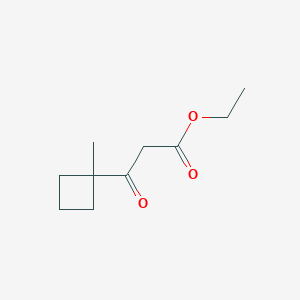
![Methyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15363550.png)

![3-[[5-[(2S,6S)-2,6-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one](/img/structure/B15363571.png)
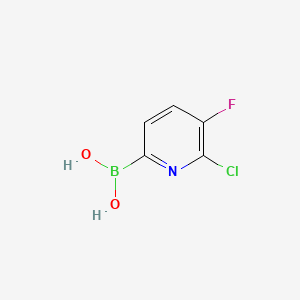

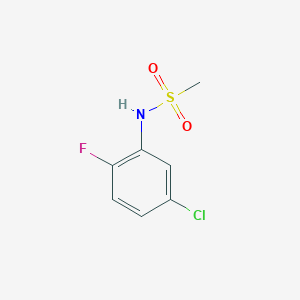
![1-[(2R,4S,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15363617.png)

